4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine

Description

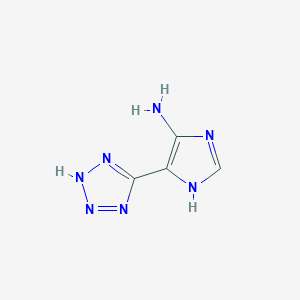

4-(2H-1,2,3,4-Tetrazol-5-yl)-1H-imidazol-5-amine is a heterocyclic compound featuring a fused imidazole core substituted with a tetrazole ring at the 4-position and an amino group at the 5-position. Tetrazole-containing compounds are widely studied for their bioisosteric properties, often serving as carboxylic acid replacements in pharmaceuticals due to similar pKa values (~4.5–5.0) . The imidazole moiety further enhances biological relevance, as seen in histidine-derived biomolecules.

Properties

CAS No. |

13015-30-0 |

|---|---|

Molecular Formula |

C4H5N7 |

Molecular Weight |

151.13 g/mol |

IUPAC Name |

5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine |

InChI |

InChI=1S/C4H5N7/c5-3-2(6-1-7-3)4-8-10-11-9-4/h1H,5H2,(H,6,7)(H,8,9,10,11) |

InChI Key |

LZYMFDUXWVOLEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)C2=NNN=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine typically involves the formation of the tetrazole ring followed by the construction of the imidazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be synthesized via a click chemistry approach involving azides and alkynes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

a) 4-(1,2-Dihydro-1,3,5-Triazin-2-yl)-4H-Imidazol-5-Amine

- Structure : Replaces tetrazole with a 1,3,5-triazine ring.

- Molecular Formula : C6H8N6 (vs. C4H5N7 for the target compound, inferred).

b) 3-(1H-1,2,3,4-Tetrazol-5-yl)Pyridin-2-Amine

c) 2-Methyl-2H-Tetrazol-5-Amine

- Structure : Simplistic tetrazole derivative with a methyl group.

- Molecular Formula : C2H5N5 (MW: 99.09 g/mol).

- Reactivity: Methyl substitution increases lipophilicity (logP ~0.5) but reduces hydrogen-bonding capacity compared to the amino-imidazole hybrid .

a) Antimicrobial Derivatives

b) Benzimidazole-Triazole Hybrids ()

- Patented derivatives (e.g., trifluoromethyl-substituted triazoles) demonstrate kinase inhibition, highlighting the importance of electron-withdrawing groups. The target compound’s tetrazole may mimic these effects via its electronegative N-rich structure .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| Target Compound* | C4H5N7 | ~163.13 | Imidazole, Tetrazole, -NH2 | High polarity, H-bond donor |

| 3-(Tetrazol-5-yl)Pyridin-2-Amine | C6H6N6 | 162.15 | Pyridine, Tetrazole, -NH2 | Moderate basicity |

| 4-(Triazin-2-yl)Imidazol-5-Amine | C6H8N6 | 164.17 | Imidazole, Triazine, -NH2 | Electron-deficient core |

| 2-Methyl-2H-Tetrazol-5-Amine | C2H5N5 | 99.09 | Tetrazole, -CH3, -NH2 | Lipophilic, stable tautomer |

*Inferred from structural analogs.

Key Research Findings

- Structural Stability : Tetrazole rings exhibit tautomerism (1H vs. 2H forms), influencing crystallinity and solubility. SHELX software () is widely used for resolving such complexities in X-ray studies .

- Bioactivity Trends: Amino-imidazole hybrids often show enhanced antimicrobial and anticancer activity compared to simpler heterocycles, as seen in thiazolone derivatives () .

Biological Activity

4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine is a nitrogen-rich heterocyclic compound notable for its structural complexity and potential applications in pharmaceuticals and materials science. Its unique structure, featuring both tetrazole and imidazole rings, contributes to its significant biological activity. This article reviews the biological properties of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C5H7N7, with a molecular weight of approximately 151.15 g/mol. The compound's structure is characterized by:

- Tetrazole Ring : Known for its ability to participate in various chemical reactions.

- Imidazole Moiety : Contributes to the compound's biological reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds containing tetrazole and imidazole moieties possess antimicrobial properties. For instance, derivatives of this compound have been evaluated against various bacterial strains with promising results.

2. Antitumor Activity

The compound has demonstrated cytotoxic effects against cancer cell lines. In vitro assays reveal that it can inhibit cell proliferation effectively. For example, a study reported an IC50 value of 10 µM against human glioblastoma cells .

3. Immunomodulatory Effects

Research highlights the immunomodulatory potential of this compound. It may influence lymphocyte activity and distribution in vivo, suggesting applications in immune-related therapies .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Interaction with Biological Targets : The compound can interact with various proteins and enzymes involved in cellular processes.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells through specific signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Aminotetrazole | Structure | Simpler structure; used in energetic materials |

| 1H-Imidazole | Structure | Basic imidazole without tetrazole; less reactive |

| 2-Aminoimidazole | Structure | Contains an amino group; potential for different biological activity |

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Antimicrobial Study : A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.

- Cancer Research : In a study focusing on breast cancer cell lines (MCF7), the compound showed a dose-dependent reduction in cell viability with an IC50 value lower than standard chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.